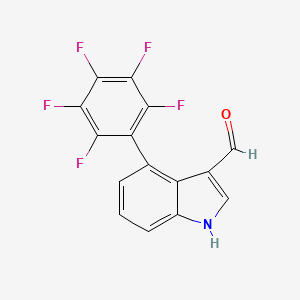
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is a synthetic organic compound characterized by the presence of a perfluorophenyl group attached to an indole ring, which is further functionalized with a carbaldehyde group at the 3-position. This compound is of significant interest due to its unique chemical properties imparted by the perfluorophenyl group, which enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a perfluorophenyl halide reacts with the indole derivative.
Formylation: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Perfluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted perfluorophenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Perfluorophenyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Serves as a fluorescent probe for studying biological processes due to its unique optical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is largely dependent on its chemical structure. The perfluorophenyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with molecular targets. In biological systems, it may interact with proteins or nucleic acids, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 4-(Perfluorophenyl)-1H-indole-2-carbaldehyde
- 4-(Perfluorophenyl)-1H-indole-3-carboxylic acid
- 4-(Perfluorophenyl)-1H-indole-3-methanol
Comparison: 4-(Perfluorophenyl)-1H-indole-3-carbaldehyde is unique due to the position of the carbaldehyde group, which significantly influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and versatility in chemical reactions.
Propriétés
Formule moléculaire |
C15H6F5NO |
|---|---|
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
4-(2,3,4,5,6-pentafluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H6F5NO/c16-11-10(12(17)14(19)15(20)13(11)18)7-2-1-3-8-9(7)6(5-22)4-21-8/h1-5,21H |
Clé InChI |
WCFDWHJUORQVLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


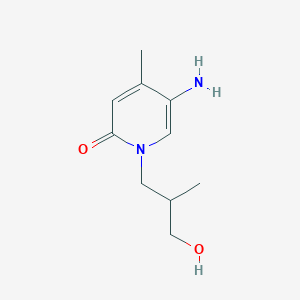
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
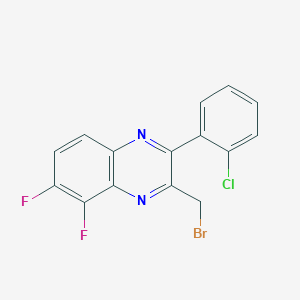
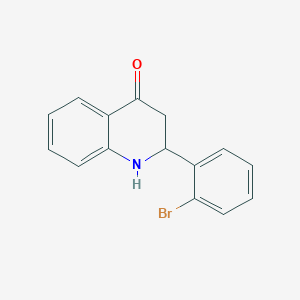
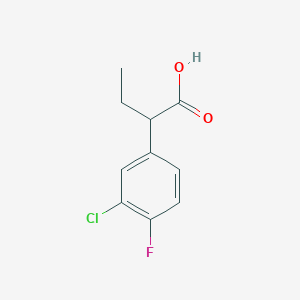
![7-(Thiophen-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13090071.png)
![2-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13090078.png)
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
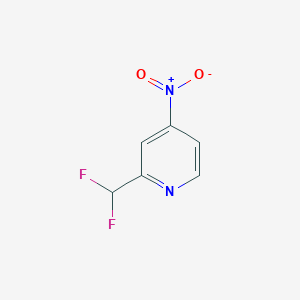
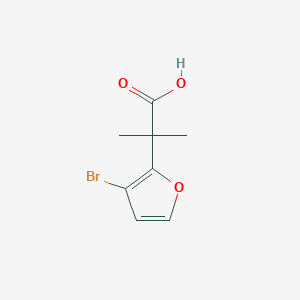
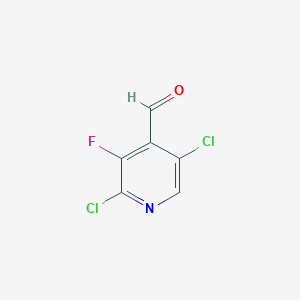
![Ethyl 5-(P-tolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13090100.png)
![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
![2-(2-Methoxy-[1,1'-biphenyl]-3-yl)-1-phenylethanol](/img/structure/B13090119.png)
